
2,4-Dichloro-3,6-dimethylpyridine
Overview
Description
2,4-Dichloro-3,6-dimethylpyridine is a halogenated pyridine derivative characterized by two chlorine atoms at positions 2 and 4 and methyl groups at positions 3 and 4. This compound is utilized in pharmaceutical synthesis and catalysis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 3,6-dimethylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,4-dichloro-3,6-dimethylpiperidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of piperidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
2,4-Dichloro-3,6-dimethylpyridine (C_8H_8Cl_2N) is a chlorinated derivative of pyridine. Its structure features a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions and two methyl groups at the 3 and 6 positions. This unique arrangement contributes to its reactivity and functionality in various chemical processes.
Agrochemical Applications
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. The compound acts as a precursor for synthesizing various herbicidal agents that target specific plant pathways. Research indicates that derivatives of this compound exhibit selective herbicidal activity against unwanted vegetation while being less harmful to crops .
Insecticide Formulations
The compound has also been explored for use in insecticides. Its chlorinated structure enhances its efficacy in disrupting the biological functions of target pests. Studies have shown that formulations containing this compound demonstrate significant insecticidal properties against common agricultural pests .
Pharmaceutical Applications
Antimicrobial Agents
Research has identified this compound as a potential candidate for developing antimicrobial agents. Its structural properties allow it to interact effectively with microbial cell membranes, leading to cell lysis and death. Various studies have documented its effectiveness against both gram-positive and gram-negative bacteria .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an intermediate in the synthesis of several APIs. Its ability to undergo various chemical transformations makes it valuable in pharmaceutical chemistry. For instance, it can be modified to produce compounds with enhanced therapeutic properties or reduced side effects .
Case Study 1: Herbicide Efficacy
A study conducted on the herbicidal activity of formulations containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to greater efficacy against specific weed species .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties of derivatives synthesized from this compound, researchers found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics used as controls .
Data Tables
Application Area | Specific Use | Efficacy/Outcome |
---|---|---|
Agrochemicals | Herbicide formulation | Significant weed biomass reduction |
Insecticide development | Effective against agricultural pests | |
Pharmaceuticals | Antimicrobial agent synthesis | Potent against gram-positive bacteria |
API synthesis | Enhanced therapeutic profiles |
Mechanism of Action
The mechanism of action of 2,4-dichloro-3,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound is compared to pyridine derivatives with varying substituents (Table 1). Key structural analogs include:
Key Observations :
- Chlorine and methyl groups in the target compound balance reactivity and stability, making it preferable in catalytic applications .
- Cyano or amino substituents in analogs alter electronic profiles, affecting solubility and reaction pathways .
Physical and Chemical Properties
- Melting Points: While exact data for this compound is unavailable, analogs like 2,4-dichloro-6-methylnicotinonitrile exhibit melting points >250°C, suggesting that halogenation increases thermal stability .
- In contrast, 2-chloro-5-methylpyridin-4-amine derivatives achieve higher yields (67–81%) due to stable intermediates .
Biological Activity
2,4-Dichloro-3,6-dimethylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential applications in various therapeutic areas.
This compound is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 4 and methyl groups at positions 3 and 6. Its chemical formula is C8H8Cl2N. The synthesis typically involves nucleophilic substitution reactions on pyridine derivatives, which can yield various regioisomers depending on the reaction conditions used .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives containing similar structural motifs showed significant activity against melanoma cells (A375) and breast cancer cells (MCF-7) using the MTT assay. The compound induced apoptosis in these cells in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 100 | Induction of apoptosis |
MCF-7 (Breast) | 150 | Inhibition of cell proliferation |
HepG2 (Liver) | 80 | Disruption of mitochondrial function |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with bacterial metabolic pathways .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting DNA fragmentation.
- Antibacterial Mechanisms : It disrupts bacterial cell wall integrity and inhibits key enzymes involved in bacterial metabolism.
- Molecular Docking Studies : Computational studies suggest that the compound interacts with various biological targets through non-covalent interactions, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-3,6-dimethylpyridine, and how do reaction conditions influence yield?
- Methodology :
- Halogenation : Chlorination of methylpyridine precursors using reagents like Hg(OAc)₂ and I₂ in acetic acid (adapted from pyridine derivative synthesis) .
- Suzuki Coupling : For introducing substituents, use Pd(dppf)Cl₂ catalyst with boronic acids under microwave irradiation in DMF .
- Solvent Selection : Polar solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates, as observed in pyridine derivative synthesis .
- Critical Factors : Temperature control during halogenation and stoichiometric ratios of catalysts in cross-coupling reactions are key to avoiding byproducts.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- HPLC : Purity assessment (≥98% by HPLC for structurally similar compounds) .
- UV/Vis Spectroscopy : Analyze electronic transitions influenced by chloro and methyl substituents; solvent polarity impacts λmax (e.g., shifts in DMSO vs. acetonitrile) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and steric effects from methyl groups .
Advanced Research Questions
Q. How do substituent positions (Cl and CH₃) in this compound influence its biological activity as an enzyme inhibitor?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare inhibitory potency (IC₅₀) of analogs. For example, C2-substituted pyridines in steroidal derivatives showed 7.5× higher CYP1B1 inhibition than C3/C4 analogs .
- Docking Studies : Use molecular modeling (e.g., AutoDock) to evaluate interactions with enzyme active sites. Pyridine rings engage in π-stacking with aromatic residues (e.g., Phe134 in CYP1B1) .
- Key Insight : Chlorine at C2 and C4 enhances electron-withdrawing effects, stabilizing charge-transfer complexes with heme iron in cytochrome P450 enzymes .
Q. Can this compound act as a corrosion inhibitor, and what mechanistic insights support this?
- Methodology :
- Electrochemical Tests : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency.
- DFT Modeling : Calculate adsorption energies and Fukui indices to identify reactive sites. Pyridine derivatives interact with metal surfaces via donor-acceptor bonds, with Cl substituents enhancing adsorption .
Q. How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates in DMSO (polar aprotic) vs. MeOH (polar protic). DMSO accelerates SNAr reactions by stabilizing transition states .
- Solvent Parameter Analysis : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with yield.
Q. What computational tools (e.g., DFT, MD) are suitable for predicting the degradation pathways of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to identify bond dissociation energies (BDEs). Cl substituents increase susceptibility to hydrolytic cleavage .
- Molecular Dynamics (MD) : Simulate interactions with hydrolytic enzymes or environmental matrices (e.g., soil/water systems).
Q. What strategies improve the metabolic stability of this compound derivatives in vivo?
- Methodology :
Properties
IUPAC Name |
2,4-dichloro-3,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQXFNMLHUBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454598 | |
Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83791-90-6 | |
Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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